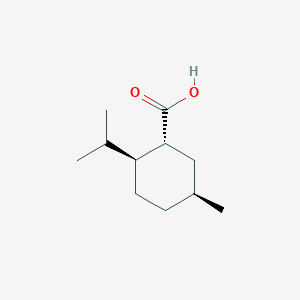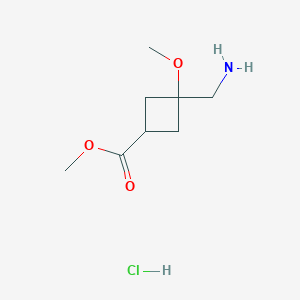
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride, also known as BDP, is a chemical compound used in scientific research. It is a derivative of benzodiazepine and has been shown to have potential applications in the field of neuroscience.
作用機序
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride binds to the benzodiazepine receptor site on the GABA-A receptor complex. This binding enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity. As a result, (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride has anxiolytic and sedative effects, and can also modulate the release of other neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to improve memory and learning in rats. (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride can modulate the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and motivation, respectively. It has also been shown to have anticonvulsant effects in animal models.
実験室実験の利点と制限
One advantage of using (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride in lab experiments is its high potency and selectivity for the benzodiazepine receptor site. This allows for precise modulation of GABAergic activity and neurotransmitter release. However, (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride is not widely available and can be expensive to synthesize. It also has a short half-life, which can make dosing and administration challenging.
将来の方向性
Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride. One direction for future research is to study the effects of (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride on different subtypes of GABA-A receptors, as well as other neurotransmitter systems. Another direction is to investigate the potential use of (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride in treating neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride.
合成法
The synthesis of (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride involves the reaction of 2-aminobenzophenone with acetylacetone in the presence of a catalyst. The resulting product is then reacted with 2-bromoacrylic acid to form (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride. This method has been optimized to yield a high purity product with a yield of up to 80%.
科学的研究の応用
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride has been used in scientific research to study the role of benzodiazepine receptors in the brain. It has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal excitability. (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride has also been used to study the effects of benzodiazepines on memory and learning, as well as anxiety and stress.
特性
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-6H,(H,11,12)(H,13,14);1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOPJBOINWGCS-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]propanoate](/img/structure/B2912425.png)




![3-((4-(piperidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2912434.png)



![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2912441.png)
![ethyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2912442.png)

![3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine](/img/structure/B2912445.png)